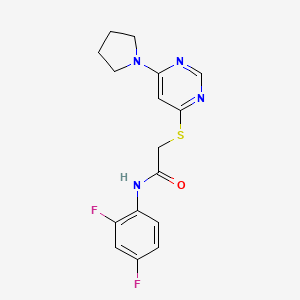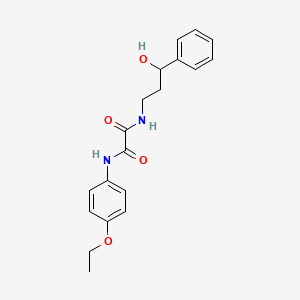![molecular formula C18H18N4O2S B2464897 1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide CAS No. 1242998-43-1](/img/structure/B2464897.png)
1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide” is a chemical compound with the molecular formula C27H28N4O2S . It has an average mass of 472.602 Da and a monoisotopic mass of 472.193298 Da .
Synthesis Analysis
The synthesis of similar structures to this compound has been reported in the literature . The construction of heterocyclic hybrids bearing the moieties of thieno [2,3- d ]pyrimidine and benzimidazole starting from 3,5-dimethyl-4-oxo-2-thioxo-1 H -thieno [2,3- d ]pyrimidine-6-carboxylic acid, which was used as the pivotal intermediate . The hybrid molecule prepared via condensation of the carboxylic acid with ortho-phenylenediamine was further alkylated with aryl/hetaryl chloroacetamides and benzyl chloride to produce the series of S-alkyl derivatives .Scientific Research Applications
Anti-Angiogenic and DNA Cleavage Studies
A series of derivatives including N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide were synthesized and evaluated for their efficacy in inhibiting angiogenesis using the chick chorioallantoic membrane (CAM) model. These derivatives demonstrated significant anti-angiogenic activity and DNA cleavage abilities, suggesting potential applications in cancer treatment due to their cytotoxic effects (Kambappa et al., 2017).
Synthesis of Novel Pyrimidines
A study by Vijayakumar, Karthikeyan, and Sarveswari (2014) explored the synthesis of novel 5,7-diarylpyrido[4,3-d]pyrimidines, including derivatives of 4-oxo-N,2,6-triphenyl piperidine-3-carboxamides. This research adds to the chemical knowledge base of similar compounds and can be foundational for further applications in various scientific fields (Vijayakumar, Karthikeyan, & Sarveswari, 2014).
Antitumor Activity
In another research, a series of 6-phenyl-thieno[3,2-d]pyrimidine derivatives, similar in structure to 1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide, displayed potent anticancer activity against various human cancer cell lines. This indicates the compound's potential as an anticancer agent (Hafez & El-Gazzar, 2017).
Isoxazolines and Isoxazoles Synthesis
Rahmouni et al. (2014) synthesized novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, involving compounds structurally related to the one . These findings contribute to the development of new chemical entities in organic chemistry (Rahmouni et al., 2014).
Antimicrobial Activity
Kolisnyk et al. (2015) conducted a study on the synthesis of novel 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, revealing significant antimicrobial activities against various strains. This suggests potential applications of these compounds, including the one , in developing new antimicrobial agents (Kolisnyk et al., 2015).
Antifungal Activities
A study by Konno et al. (1989) on 4-chlorothieno[2,3-d]pyrimidines, closely related to the compound of interest, found significant antifungal activity against Piricularia oryzae. This research provides insights into the potential use of similar compounds in antifungal applications (Konno et al., 1989).
properties
IUPAC Name |
1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c19-16(23)12-7-4-8-22(9-12)18-20-14-13(11-5-2-1-3-6-11)10-25-15(14)17(24)21-18/h1-3,5-6,10,12H,4,7-9H2,(H2,19,23)(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTUQHKFPZAHJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2464815.png)
![8-((4-Acetylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2464816.png)
![6-[4-(5-Ethylpyrimidin-2-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2464819.png)




![3-{[7-(2-Furylmethyl)-5,6-dimethylpyrrolo[3,2-e]pyrimidin-4-yl]amino}propanoic acid](/img/structure/B2464827.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2464828.png)



![3-(4-methoxybenzyl)-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![Methyl N-methyl-N-[4-(oxiran-2-ylmethoxy)phenyl]carbamate](/img/structure/B2464835.png)